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The table below summarizes key quantitative outcomes from a recent 2024 clinical trial investigating

chloroprocaine for this purpose [1].

Outcome Measure
Chloroprocaine Group
(CP)

Control (Saline) Group
(C)

P-
value

Total Propofol Consumption 119 ± 14 mg 148 ± 18 mg < 0.001

Incidence of Injection Pain Significant reduction Higher incidence 0.007

Recovery Time 4.7 ± 1.4 min 6.6 ± 1.3 min < 0.001

PACU Stay Time 13.0 ± 2.9 min 16.7 ± 3.0 min < 0.001

Postoperative Pain Score
(VAS)

1.9 ± 0.7 2.5 ± 0.7 0.002

Detailed Experimental Protocol

For researchers aiming to replicate or build upon these findings, here is the detailed methodology from the

recent study [1]:
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Study Design: A prospective, randomized, double-blind, placebo-controlled trial.

Participants: 60 patients, American Society of Anesthesiologists (ASA) physical status I-II, aged 18-
65, scheduled for gastrointestinal endoscopy.

Randomization & Blinding: Patients were randomly assigned to either the chloroprocaine group
(Group CP) or the control group (Group C). The solutions were prepared by an anesthesiologist not

involved in the study to ensure blinding of patients, endoscopists, and assessing anesthesiologists.
Intervention Protocol:

Group CP: Received an IV bolus of chloroprocaine 2 mg/kg (diluted to 10 mL with normal
saline) over 15 seconds, followed immediately by a continuous infusion at 6 mg·kg⁻¹·h⁻¹ until

the end of the procedure.
Group C: Received an equal volume of normal saline following the same administration

schedule.
Both groups subsequently received sufentanil 0.05 μg/kg IV.

Thirty seconds after sufentanil, propofol was infused at 60 mL/min until a Modified Observer's
Assessment of Alertness/Sedation Scale (MOAA/S) score of ≤1 was achieved.

Supplemental doses of propofol (20-30 mg) were administered if needed for patient movement
or signs of discomfort.

Primary Outcome: Total consumption of propofol (mg).
Secondary Outcomes: Incidence of injection pain, hypoxemia (SpO₂ <90%), hypotension,

bradycardia, coughing/body movement, recovery times, and postoperative pain scores.

This workflow can be visualized as follows:
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Patient Enrollment &
Randomization

Group CP:
Chloroprocaine

Group C:
Saline Control

IV Bolus
CP: 2 mg/kg

C: Equal Volume Saline

IV Bolus
CP: 2 mg/kg

C: Equal Volume Saline

Continuous Infusion
(Until Endoscopy End)

CP: 6 mg·kg⁻¹·h⁻¹
C: Equal Volume Saline

IV Sufentanil
0.05 μg/kg

for all patients

IV Propofol
60 mL/min

until MOAA/S ≤1

Supplemental Propofol
20-30 mg bolus

if needed
Needed

Data Collection:
P f l C ti

No need
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Propofol Consumption,
Pain Incidence, etc.
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Frequently Asked Questions for Researchers

Q1: What is the proposed mechanism by which chloroprocaine reduces propofol injection pain? While

the study [1] did not explicitly investigate the mechanism, the effect is attributed to chloroprocaine's

properties as a short-acting local anesthetic. It is believed to work by:

Local Anesthetic Action: Directly blocking sodium channels in the venous endothelium and free

nerve endings, preventing the initiation and transmission of pain signals caused by propofol.
Inhibition of Kinin Cascade: Propofol is thought to trigger a local kinin cascade upon contact with

the vein, releasing pain-mediating substances [2]. Local anesthetics like lidocaine and
chloroprocaine may stabilize the venous endothelium and inhibit this process.

Q2: How does the safety profile of chloroprocaine compare to other common interventions like

lidocaine? The 2024 trial reported no significant differences in adverse events such as hypoxemia,

hypotension, or bradycardia between the chloroprocaine and control groups [1]. Chloroprocaine is known

for its rapid hydrolysis by plasma cholinesterase, leading to a very short plasma half-life and low systemic

toxicity [1]. This presents a potential safety advantage over lidocaine, which has a longer half-life and a

known risk of central nervous system and cardiovascular toxicity at higher doses.

Q3: What are the key advantages of using chloroprocaine beyond pain reduction? The data highlights

two significant secondary benefits [1]:

Reduced Propofol Requirement: The chloroprocaine group required significantly less propofol to

achieve adequate sedation. This drug-sparing effect can lower the overall risk of dose-dependent
propofol side effects, such as respiratory and circulatory depression.

Enhanced Recovery Quality: Patients receiving chloroprocaine woke up faster, spent less time in
the post-anesthesia care unit (PACU), and reported lower postoperative pain scores. This can

improve patient satisfaction and optimize workflow in busy clinical settings.

Q4: What is the optimal administration technique for chloroprocaine in this context? The successful

protocol involved a combined bolus and continuous infusion regimen [1]. The initial bolus (2 mg/kg)

establishes a rapid therapeutic effect, while the continuous infusion (6 mg·kg⁻¹·h⁻¹) maintains a steady
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concentration at the site of action to counteract pain throughout the procedure, especially during

supplemental propofol injections.

Troubleshooting Guide

Potential Challenge Possible Cause Recommended Action

Inadequate pain
control

Insufficient local

concentration of
chloroprocaine.

Ensure venous occlusion for ~1 min after bolus if

using a tourniquet technique (supported by
lidocaine studies [3]). Verify infusion pump function

and rate.

Patient movement
during procedure

Inadequate sedation

level, not related to
injection pain.

Titrate supplemental propofol per protocol; the

primary outcome confirmed reduced total propofol
use with chloroprocaine [1].

Consideration of
alternatives

Allergy to ester local
anesthetics.

Use an amide local anesthetic like lidocaine (0.5
mg/kg IV with tourniquet) [2] [3] or non-

pharmacological methods like TENS [4].

The evidence strongly supports intravenous chloroprocaine as a effective and safe option for mitigating

propofol injection pain, with additional benefits of propofol-sparing and improved recovery.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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